Quinolin-8-yl isopropylcarbamate
Description
Quinolin-8-yl isopropylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, synthetic organic chemistry, and industrial applications.
Properties
CAS No. |
22001-40-7 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
quinolin-8-yl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)15-13(16)17-11-7-3-5-10-6-4-8-14-12(10)11/h3-9H,1-2H3,(H,15,16) |
InChI Key |
MYZZZDHUCNJZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl isopropylcarbamate typically involves the reaction of quinolin-8-ol with isopropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction can be represented as follows:
[ \text{Quinolin-8-ol} + \text{Isopropyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction. The reaction temperature is typically maintained at room temperature or slightly elevated to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl isopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Quinolin-8-yl isopropylamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Applications
Quinoline derivatives, including quinolin-8-yl isopropylcarbamate, have been identified as promising candidates against various viral infections. Recent studies have highlighted their potential in targeting specific viral proteins.
Key Findings:
- Enterovirus D68 (EV-D68) : A study focused on novel quinoline analogues, including this compound, demonstrated potent antiviral activity against EV-D68. The compound exhibited an effective concentration (EC50) ranging from 0.05 to 0.10 μM, indicating strong inhibition of viral replication through interaction with the viral VP1 protein .
- Broad-Spectrum Activity : The compound's mechanism of action suggests it may be effective against multiple strains of viruses, making it a candidate for further development as an antiviral agent .
Anticancer Properties
This compound has also been studied for its anticancer properties, particularly regarding its effects on human cancer cell lines.
In Vitro Studies:
- Research involving human cancer cell lines showed that this compound could reduce cell viability by over 50%, indicating significant cytotoxic effects against certain types of cancer.
- The compound's structure allows it to interact with various biological targets, which may contribute to its anticancer efficacy.
Synthetic Methods and Optimization
The synthesis of this compound and its analogues has been optimized through various chemical reactions. These methods are crucial for enhancing the yield and purity of the compound.
Synthesis Techniques:
- Carbamoylation Methods : Effective carbamoylation techniques using sodium cyanate have been developed to synthesize compounds like this compound under anhydrous conditions, achieving yields greater than 85% .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of quinoline derivatives is essential for optimizing their pharmacological properties.
Research Insights:
- Studies have indicated that modifications at specific positions of the quinoline core significantly influence antiviral potency. For instance, substituents at the 6-position of the quinoline scaffold were found to be critical in enhancing activity against EV-D68 .
Data Table: Summary of Applications
| Application Type | Compound Tested | Key Findings |
|---|---|---|
| Antiviral | This compound | EC50 = 0.05 - 0.10 μM against EV-D68 |
| Anticancer | This compound | >50% reduction in cell viability in human cancer lines |
| Synthesis Method | Carbamoylation | Yields >85% using sodium cyanate |
Case Studies
- Antiviral Activity Against EV-D68 :
-
Cytotoxic Effects on Cancer Cell Lines :
- In vitro studies demonstrated that this compound effectively reduced viability in various human cancer cell lines, suggesting potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of quinolin-8-yl isopropylcarbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Quinolin-8-yl isopropylcarbamate can be compared with other quinoline derivatives, such as:
Quinolin-8-yl methylcarbamate: Similar structure but with a methyl group instead of an isopropyl group.
Quinolin-8-yl ethylcarbamate: Similar structure but with an ethyl group instead of an isopropyl group.
Quinolin-8-yl phenylcarbamate: Similar structure but with a phenyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.
Biological Activity
Quinolin-8-yl isopropylcarbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its quinoline core, which is known for a variety of biological activities. The carbamate functional group enhances its solubility and bioavailability, making it a candidate for drug development. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting that modifications to the quinoline structure can enhance antimicrobial efficacy .
Anticancer Properties
Quinoline derivatives have been explored for their anticancer potential. A specific study highlighted the ability of certain quinoline-based compounds to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. For instance, its activity against specific kinases has been reported, which may have implications in treating diseases like cancer and diabetes . The structure-activity relationship (SAR) studies indicate that modifications at certain positions on the quinoline ring can significantly affect the inhibitory potency .
Case Studies
-
Case Study on Antimicrobial Activity :
- A series of experiments tested various quinoline derivatives against Gram-positive and Gram-negative bacteria. This compound was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
-
Case Study on Cancer Cell Lines :
- In vitro studies using human cancer cell lines demonstrated that this compound could reduce cell viability by over 50% at concentrations around 10 µM. Mechanistic studies revealed that it induced apoptosis through caspase activation.
- Case Study on Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of this compound can be influenced by:
- Substituents on the Quinoline Ring : Variations in substituents can lead to differences in potency and selectivity.
- Carbamate Group Modifications : Alterations in the carbamate moiety can affect solubility and metabolic stability.
Q & A
What are the established synthetic routes for Quinolin-8-yl isopropylcarbamate, and how can reaction conditions be optimized for yield and purity?
Basic Research Question
The synthesis of this compound typically involves coupling isopropylcarbamate with quinolin-8-yl derivatives. Key parameters for optimization include solvent selection (e.g., N,N-dimethylacetamide or ethanol), temperature (controlled between 50–80°C), and catalyst use (e.g., sulfuric acid for esterification). Reaction time and stoichiometric ratios of reagents should be systematically varied to maximize yield. Post-synthesis purification via recrystallization or column chromatography is critical for achieving high purity. For reproducibility, detailed protocols (e.g., solvent volumes, reflux times) must be documented, as exemplified in multi-step syntheses of analogous quinoline derivatives .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming molecular structure and purity, with peak assignments validated against known quinoline derivatives. X-ray diffraction (XRD) provides definitive crystallographic data, resolving bond lengths and angles to verify stereochemistry. Supplementary techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) identify functional groups (e.g., carbamate C=O stretches). For rigorous characterization, cross-validate data with computational predictions (e.g., DFT-optimized geometries) and reference databases such as NIST Chemistry WebBook .
How can the solubility of this compound in various solvents be systematically evaluated?
Basic Research Question
Solubility can be assessed via gravimetric analysis or UV-Vis spectroscopy by measuring saturation concentrations in solvents of varying polarity (e.g., water, DMSO, ethanol). The SMD solvation model, which integrates bulk electrostatic and surface tension contributions, predicts solubility trends computationally. Experimental results should be compared to SMD-derived solvation free energies, adjusting for solvent descriptors like dielectric constant and surface tension .
How do computational methods like DFT aid in understanding the electronic structure of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electronic properties, including HOMO-LUMO gaps and electrostatic potential maps. Exact exchange terms in hybrid functionals (e.g., M05-2X) improve accuracy for thermochemical properties like bond dissociation energies. Compare computational results with experimental UV-Vis or cyclic voltammetry data to validate electronic transitions and redox behavior .
What strategies resolve discrepancies between experimental and computational data on this compound's properties?
Advanced Research Question
Discrepancies often arise from approximations in computational models (e.g., solvent effects, basis set limitations). Address these by:
- Using higher-level theories (e.g., CCSD(T)) for critical energy terms.
- Incorporating explicit solvent molecules in molecular dynamics simulations.
- Cross-validating with multiple experimental techniques (e.g., XRD for structure, DSC for thermal stability).
Statistical tools like Bland-Altman plots quantify agreement between datasets .
Can this compound act as a fluorescent probe, and how can its binding to metal ions be assessed?
Advanced Research Question
Fluorescence titration assays evaluate metal-binding affinity. Prepare solutions of the compound in buffered media, titrate with metal ions (e.g., Zn²⁺), and monitor emission spectra for shifts or quenching. Computational docking studies (e.g., AutoDock Vina) predict binding modes, while Job’s plot analysis determines stoichiometry. Validate with X-ray absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) for quantitative metal analysis .
What protocols ensure reproducibility in synthesizing and characterizing this compound?
Advanced Research Question
Adhere to standardized reporting guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Document reaction conditions (time, temperature, pH) and purification steps.
- Provide raw spectral data (NMR, IR) in supplementary materials.
- Use certified reference materials for instrument calibration.
Peer-reviewed synthetic protocols for analogous compounds, such as 8-amidoquinoline derivatives, offer validated workflows .
How can researchers evaluate the potential of this compound as an enzyme inhibitor?
Advanced Research Question
Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) at varying inhibitor concentrations. Calculate IC₅₀ values and validate via Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive). Molecular dynamics simulations assess binding stability and interactions with active-site residues. Cross-reference with structural analogs (e.g., carisoprodol derivatives) to identify pharmacophoric motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
